Cas no 40424-48-4 (5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione)

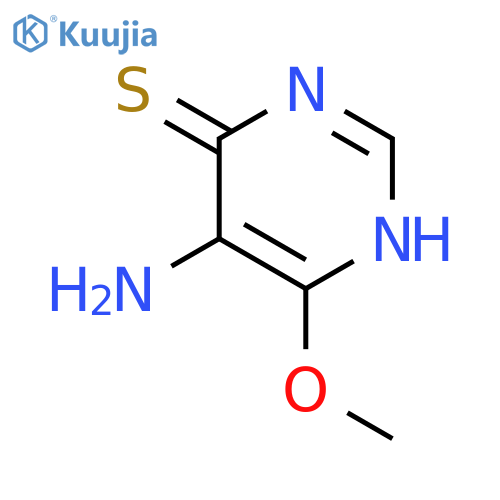

40424-48-4 structure

商品名:5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione 化学的及び物理的性質

名前と識別子

-

- 5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione

- AKOS005444331

- AKOS026742707

- QBA42448

- DTXCID90345250

- 40424-48-4

- DTXSID00394390

- 5-amino-6-methoxypyrimidine-4(1H)-thione

- EN300-172095

- AC-907/34123043

- STK368594

- 5-amino-6-methoxy-4-pyrimidinethiol

- 4-methoxy-5-amino-6-mercaptopyrimidine

- 5-amino-6-methoxypyrimidine-4-thiol

-

- インチ: InChI=1S/C5H7N3OS/c1-9-4-3(6)5(10)8-2-7-4/h2H,6H2,1H3,(H,7,8,10)

- InChIKey: LLRQWXPFNCLUFH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 157.03098303Da

- どういたいしつりょう: 157.03098303Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.7Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-172095-0.5g |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 95% | 0.5g |

$914.0 | 2023-06-08 | |

| Enamine | EN300-172095-5.0g |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 95% | 5g |

$3396.0 | 2023-06-08 | |

| TRC | A612513-10mg |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 10mg |

$ 95.00 | 2022-06-08 | ||

| 1PlusChem | 1P01EBQS-5g |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 95% | 5g |

$4260.00 | 2023-12-17 | |

| 1PlusChem | 1P01EBQS-500mg |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 95% | 500mg |

$1192.00 | 2023-12-17 | |

| 1PlusChem | 1P01EBQS-2.5g |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 95% | 2.5g |

$2899.00 | 2023-12-17 | |

| 1PlusChem | 1P01EBQS-100mg |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 95% | 100mg |

$565.00 | 2024-05-03 | |

| Enamine | EN300-172095-10.0g |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 95% | 10g |

$5037.0 | 2023-06-08 | |

| Enamine | EN300-172095-0.1g |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 95% | 0.1g |

$407.0 | 2023-06-08 | |

| TRC | A612513-5mg |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione |

40424-48-4 | 5mg |

$ 70.00 | 2022-06-08 |

5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

40424-48-4 (5-amino-6-methoxy-3,4-dihydropyrimidine-4-thione) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2039-76-1(3-Acetylphenanthrene)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量